molecular formula C15H9N5O3S2 B2838776 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1421500-50-6

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2838776
CAS No.: 1421500-50-6
M. Wt: 371.39
InChI Key: IHYSCWATWIFXKB-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with oxazole and thiophene carboxamide groups.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O3S2/c21-13(8-4-5-24-7-8)18-15-17-11(6-23-15)14(22)16-9-2-1-3-10-12(9)20-25-19-10/h1-7H,(H,16,22)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYSCWATWIFXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=COC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Optoelectronics

DTDCTB (2-((7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile)

  • Structure: Shares the benzo[c][1,2,5]thiadiazole-thiophene backbone but incorporates malononitrile and di-p-tolylamino groups.
  • Application: Used as a small-molecule donor in organic photovoltaics (SMOPVs) due to strong ICT and broad absorption spectra .
  • Key Property : Exhibits a HOMO level of −5.3 eV, optimizing charge separation in photovoltaic cells .

P3TEA Polymer

  • Structure : Contains benzo[c][1,2,5]thiadiazole-terthiophene blocks with fluorinated side chains.
  • Application : Achieves high power conversion efficiency (PCE > 12%) in organic solar cells via enhanced HOMO-LUMO alignment .

Table 1: Optoelectronic Properties of Benzo[c][1,2,5]thiadiazole Derivatives

Compound Core Structure Key Substituents HOMO (eV) Application
Target Compound Benzo[c][1,2,5]thiadiazole Oxazole, thiophene carboxamide N/A Potential ICT applications
DTDCTB Benzo[c][1,2,5]thiadiazole Thiophene, malononitrile −5.3 SMOPVs
P3TEA Polymer Benzo[c][1,2,5]thiadiazole Terthiophene, fluorinated side chains −5.1 Bulk heterojunction solar cells

N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-(2-(4-((4-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethyl)naphthalene-2-sulfonamide (Compound 3D)

  • Structure : Replaces benzo[c][1,2,5]thiadiazole with benzo[c][1,2,5]oxadiazole (oxygen instead of sulfur).
  • Application : Potent butyrylcholinesterase (BChE) inhibitor (IC₅₀ = 12 nM) .

Amino Acid-Derived Thiazole Carboxamides (Compounds 29–31)

  • Structure : Thiazole-carboxamide motifs vs. the target compound’s oxazole-carboxamide.
  • Application : Demonstrated >98% purity and relevance as peptidomimetic enzyme inhibitors .
  • Comparison : Oxazole’s lower basicity compared to thiazole may alter solubility and target interactions .

ISOXAZOLMETHYLTHIO/THIENYLMETHYLTHIO Derivatives (Compounds 15, 25, 35, 40)

  • Structure : Incorporate thiophene/isoxazole/thiazole motifs with sulfonamide or benzamide linkages.
  • Application : Anticancer, antiviral, and antiplatelet agents .
  • Comparison : The target compound’s thiophene-3-carboxamido group may enhance π-π stacking in biological targets compared to simpler thiophene derivatives .

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